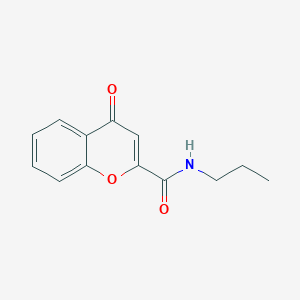![molecular formula C9H11N5O B7358239 6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358239.png)
6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, also known as CPDP, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. CPDP is a pyrazolopyrimidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mécanisme D'action
6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been shown to exert its biological effects through the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway, both of which play important roles in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is its versatility, as it can be used in a wide range of research applications due to its various biological activities. Additionally, this compound has been shown to be relatively stable and easy to synthesize, making it an attractive candidate for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Orientations Futures
There are several potential future directions for research involving 6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one. One area of interest is the development of this compound-based therapies for cancer and other diseases, as this compound has been shown to exhibit antiproliferative and anti-inflammatory effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in various research applications. Finally, the development of new synthesis methods for this compound may also be an area of future research, as this could lead to the development of more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be synthesized using a variety of methods, including the reaction of 5-aminopyrazole-4-carboxylic acid with cyclopropylmethylamine and subsequent cyclization with triethylorthoformate. Other methods include the reaction of 5-aminopyrazole-4-carboxylic acid with cyclopropylmethylamine followed by acylation with acetic anhydride and cyclization with triethylorthoformate.
Applications De Recherche Scientifique
6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit various biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. These properties make this compound a promising candidate for use in cancer research, as well as in the development of new anti-inflammatory and antioxidant therapies.
Propriétés
IUPAC Name |
6-(cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-8-6-4-11-14-7(6)12-9(13-8)10-3-5-1-2-5/h4-5H,1-3H2,(H3,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQCMPFKZJAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-morpholin-4-ylpyridin-3-yl)methylamino]-3H-quinazolin-4-one](/img/structure/B7358164.png)
![6-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358175.png)
![N-[1-(4-chlorophenyl)-4-methylpentyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7358176.png)
![1-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]-3-[2-(oxolan-3-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7358184.png)
![N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7358190.png)
![2-[[N-methyl-4-nitro-3-(trifluoromethyl)anilino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7358191.png)
![6-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358199.png)
![2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7358205.png)
![1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358211.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)

![6-[[2-hydroxy-2-(2-methylphenyl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358246.png)
![2-[4-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7358251.png)
![1-tert-butyl-6-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358253.png)